Cas no 291312-49-7 (5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane)

5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane is a specialized organic compound featuring a 1,3-dioxane core substituted with a phenyl group at the 2-position and an oleyl (9Z-octadecenyl) ether moiety at the 5-position. This structure imparts amphiphilic properties, making it useful in applications requiring controlled solubility and interfacial activity. The presence of the unsaturated C18 chain enhances compatibility with hydrophobic matrices, while the dioxane ring offers stability under various conditions. Potential applications include its use as an intermediate in surfactant synthesis, a stabilizer in formulations, or a functional additive in polymer systems. Its defined molecular architecture allows for precise tuning of material properties in research and industrial contexts.
5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane structure
291312-49-7 structure
Product Name:5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane
CAS No:291312-49-7
MF:C28H46O3
MW:430.663049221039
CID:2928197
PubChem ID:10574689
Update Time:2025-06-23

5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane Chemical and Physical Properties

Names and Identifiers

    • 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane
    • 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
    • 291312-49-7
    • SCHEMBL2219973
    • Inchi: 1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9-
    • InChI Key: CGMMVQPBUJBHBM-KTKRTIGZSA-N
    • SMILES: O(CCCCCCCC/C=C\CCCCCCCC)C1COC(C2C=CC=CC=2)OC1

Computed Properties

  • Exact Mass: 430.34469533Da
  • Monoisotopic Mass: 430.34469533Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 18
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.1
  • Topological Polar Surface Area: 27.7Ų

5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O235925-50mg
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
291312-49-7
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Additional information on 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane

Professional Introduction to 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane (CAS No. 291312-49-7)

5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 291312-49-7, features a dioxane backbone substituted with an octadecene chain and a phenyl group, making it a versatile molecule for various applications in drug discovery and molecular research.

The molecular architecture of 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane is particularly noteworthy due to its ability to interact with biological targets in a highly specific manner. The presence of the cis-octadecene moiety introduces a rigid hydrophobic region, which can be exploited for designing molecules that exhibit improved solubility and membrane permeability. This characteristic is especially valuable in the development of novel therapeutic agents that require efficient delivery across biological barriers.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane with greater accuracy. Studies suggest that the compound exhibits favorable metabolic stability, making it a promising candidate for further development into a drug candidate. The dioxane ring serves as a stable scaffold, while the phenyl group provides additional binding interactions with biological receptors, enhancing the compound's potential as an pharmacophore.

In the realm of medicinal chemistry, the synthesis of derivatives of 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane has been explored extensively. Researchers have modified various functional groups within the molecule to optimize its biological activity. For instance, introducing polar substituents at the octadecene chain has been shown to improve water solubility, while modifications at the phenyl ring have enhanced binding affinity to specific enzymes and receptors. These modifications align with current trends in drug design, where targeted molecular engineering is crucial for achieving high efficacy and minimal side effects.

The biological activity of 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane has been investigated in several preclinical studies. Preliminary results indicate that the compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. This finding is particularly intriguing given the growing interest in developing anti-inflammatory agents that target these pathways without causing systemic side effects. The dioxane moiety, known for its structural stability, appears to contribute to the compound's ability to modulate biological processes without disrupting normal cellular functions.

Moreover, the synthetic pathways for producing 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane have been refined to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular frameworks. These advancements not only facilitate large-scale production but also open doors for further chemical modifications and structural diversification. The ability to synthesize this compound reliably and cost-effectively is essential for its transition from laboratory research to clinical application.

The spectroscopic properties of 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane have also been thoroughly characterized using advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular structure, confirming the presence of all predicted functional groups. Additionally, mass spectrometry (MS) has been employed to assess the compound's purity and detect any potential impurities. These analytical data are critical for ensuring that the compound meets stringent quality standards before it can be used in pharmaceutical applications.

In conclusion, 5-(9Z)-9-Octadecen-1-yloxy-2-phenyl-1,3-dioxane (CAS No. 291312-49-7) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique molecular structure offers numerous opportunities for designing novel therapeutic agents with improved efficacy and safety profiles. As research in this field continues to evolve, compounds like this are expected to play a pivotal role in addressing unmet medical needs and improving patient outcomes.

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